Succinic anhydride-d4

Descripción

The exact mass of the compound Succinic anhydride-2,2,3,3-d4 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

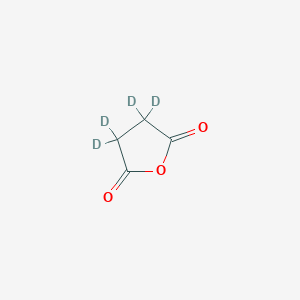

3,3,4,4-tetradeuteriooxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINCXYDBBGOEEQ-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)OC(=O)C1([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514615 | |

| Record name | (~2~H_4_)Oxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14341-86-7 | |

| Record name | (~2~H_4_)Oxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14341-86-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Succinic Anhydride-d4: A Technical Guide for Researchers

An In-depth Examination of the Synthesis, Properties, and Applications of a Key Deuterated Reagent in Advanced Research

Succinic anhydride-d4 is the deuterated form of succinic anhydride (B1165640), an organic compound widely utilized in chemical synthesis and pharmaceutical development. This isotopically labeled version, where the four methylene (B1212753) hydrogens are replaced by deuterium (B1214612), serves as a valuable tool for researchers in various scientific disciplines, particularly in mass spectrometry-based proteomics and as a component in the development of sophisticated drug delivery systems. Its unique properties allow for precise quantification and structural analysis, making it an indispensable reagent in modern research and development.

Core Chemical and Physical Properties

This compound is a colorless, crystalline solid. The incorporation of deuterium atoms results in a higher molecular weight compared to its non-deuterated counterpart, a key feature leveraged in mass spectrometry applications.[1]

| Property | Value | Reference |

| Molecular Formula | C₄D₄O₃ | [1] |

| Molecular Weight | 104.10 g/mol | [1] |

| CAS Number | 14341-86-7 | [1] |

| Melting Point | 118-120 °C | [1][2] |

| Boiling Point | 261 °C | [1] |

| Isotopic Purity | Typically ≥98 atom % D | [1] |

| Appearance | White to off-white solid | [2] |

Synthesis of this compound

The synthesis of this compound is analogous to the preparation of unlabeled succinic anhydride, primarily involving the dehydration of its corresponding deuterated carboxylic acid, succinic acid-d4. Several effective methods have been established for this conversion.

Experimental Protocol: Dehydration of Succinic Acid-d4 using Acetyl Chloride

This protocol is adapted from established methods for the synthesis of succinic anhydride.

Materials:

-

Succinic acid-d4

-

Acetyl chloride

-

Anhydrous ether

-

Round-bottomed flask

-

Reflux condenser

-

Gas trap

-

Büchner funnel

-

Vacuum desiccator

Procedure:

-

In a 1-liter round-bottomed flask, place 1 mole of succinic acid-d4 and 3 moles of acetyl chloride.

-

Fit the flask with a reflux condenser connected to a gas trap to handle the evolving hydrogen chloride gas.

-

Gently reflux the mixture on a steam bath. The reaction is complete when all the succinic acid-d4 has dissolved, which typically takes 1.5 to 2 hours.

-

Allow the solution to cool to room temperature undisturbed, and then chill it in an ice bath to induce crystallization.

-

Collect the crystalline this compound on a Büchner funnel.

-

Wash the crystals with two portions of anhydrous ether.

-

Dry the product in a vacuum desiccator.

Expected Yield: 93–95%

Applications in Research and Drug Development

This compound's primary utility stems from its role as a stable isotope-labeled reagent, enabling a range of applications in proteomics, drug development, and analytical chemistry.

Quantitative Proteomics and Mass Spectrometry

In the field of proteomics, this compound is employed for the chemical derivatization of peptides to facilitate their analysis by mass spectrometry.[3][4][5] It selectively reacts with the N-terminal amino group of peptides and the ε-amino group of lysine (B10760008) residues. This modification is particularly useful in quantitative proteomics strategies.

One such technique is Isobaric Peptide Termini Labeling (IPTL) , where different samples are labeled with isotopic variants of a reagent.[4] The use of deuterated succinic anhydride allows for the creation of "heavy" labeled peptides, which can be distinguished from the "light" (unlabeled) versions in a mass spectrometer. This enables the relative quantification of proteins between different biological samples.

Antibody-Drug Conjugates (ADCs)

Succinic anhydride can function as a non-cleavable linker in the construction of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells. The linker plays a crucial role in connecting the antibody to the drug. A non-cleavable linker, such as one derived from succinic anhydride, ensures that the drug is only released upon the degradation of the entire antibody-drug conjugate within the target cell. While the non-deuterated form is more commonly used for the final therapeutic product, this compound can be employed during the research and development phase as an analytical tool to track the linker and drug payload.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its utility as a stable isotope-labeled reagent for quantitative proteomics and as a component in the development of targeted drug delivery systems like ADCs underscores its importance in advancing our understanding of complex biological systems and in the creation of novel therapeutics. The well-established synthetic routes and the clear applications in mass spectrometry make it an accessible and valuable compound for a wide range of experimental designs.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. youtube.com [youtube.com]

- 3. N-terminal enrichment: developing a protocol to detect specific proteolytic fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isobaric peptide termini labeling utilizing site-specific N-terminal succinylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of d-labeled and unlabeled ethyl succinic anhydrides and application to quantitative analysis of peptides by isotope differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Succinic Anhydride-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of succinic anhydride-d4. This deuterated analog of succinic anhydride (B1165640) is a valuable tool in various scientific disciplines, particularly in mass spectrometry-based quantitative analysis, protein modification, and as a non-cleavable linker in the development of antibody-drug conjugates (ADCs).

Core Chemical and Physical Properties

This compound, also known as tetrahydro-2,5-furandione-3,3,4,4-d4, is a stable, isotopically labeled compound. The deuterium (B1214612) labeling provides a distinct mass shift, making it an excellent internal standard for quantitative mass spectrometry assays and a tracer for metabolic studies.

| Property | Value | Reference |

| Molecular Formula | C₄D₄O₃ | |

| Molecular Weight | 104.10 g/mol | [1] |

| Appearance | White solid / Colorless needles or crystalline solid | |

| Melting Point | 118-120 °C | |

| Boiling Point | 261 °C | [2] |

| Isotopic Purity | ≥98 atom % D | |

| Mass Shift | M+4 |

Spectroscopic Data

| Spectroscopic Data | Description |

| ¹H NMR | Due to the deuteration at the 2 and 3 positions, the proton NMR spectrum of this compound is expected to show a significant reduction or absence of signals corresponding to the methylene (B1212753) protons. |

| ¹³C NMR | The ¹³C NMR spectrum of the unlabeled succinic anhydride shows a peak for the carbonyl carbons and a peak for the methylene carbons. In the deuterated version, the signals for the deuterated carbons will be significantly broadened and reduced in intensity. |

| FTIR | The FTIR spectrum of succinic anhydride is characterized by two distinct carbonyl stretching peaks due to symmetric and asymmetric stretching of the C=O bonds in the anhydride group.[3] These peaks are typically observed in the regions of 1870-1845 cm⁻¹ and 1800-1775 cm⁻¹. The C-D stretching vibrations would be expected at lower frequencies compared to C-H stretching. |

| Mass Spectrometry | The electron ionization mass spectrum of unlabeled succinic anhydride shows a molecular ion peak and characteristic fragmentation patterns.[4] For this compound, the molecular ion peak will be observed at m/z corresponding to its deuterated mass. |

Experimental Protocols

Synthesis of this compound (General Method)

Materials:

-

Succinic acid-d4

-

Acetic anhydride or Acetyl chloride

-

Anhydrous ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine succinic acid-d4 and an excess of acetic anhydride (or acetyl chloride).

-

Heat the mixture under reflux until the succinic acid-d4 has completely dissolved. This may take 1-2 hours.

-

Allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystalline this compound by vacuum filtration using a Büchner funnel.

-

Wash the crystals with two portions of cold, anhydrous ether.

-

Dry the product under vacuum to remove any residual solvent.

Protein Modification via Acylation of Amines (General Protocol)

This compound can be used to modify primary amine groups in proteins, such as the ε-amino group of lysine (B10760008) residues.[8][9][10] This reaction, known as succinylation, results in the formation of an amide bond and the introduction of a carboxyl group, which can alter the charge and properties of the protein.

Materials:

-

Protein of interest

-

This compound

-

Aqueous buffer (e.g., phosphate (B84403) or bicarbonate buffer, pH 7-8)

-

Organic solvent (e.g., DMSO or DMF) to dissolve the anhydride

-

Desalting column or dialysis membrane

Procedure:

-

Dissolve the protein of interest in the aqueous buffer to a known concentration.

-

Prepare a stock solution of this compound in a minimal amount of an appropriate organic solvent.

-

Slowly add a molar excess of the this compound solution to the stirring protein solution. The reaction is typically carried out at room temperature for 1-2 hours.

-

Monitor the reaction progress if necessary using appropriate analytical techniques.

-

Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer).

-

Remove the excess unreacted this compound and byproducts by desalting or dialysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Succinic anhydride [webbook.nist.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Succinic anhydride functionalized microcantilevers for protein immobilization and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Succinic Anhydride-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of succinic anhydride-d4 (C₄D₄O₃), a deuterated analogue of succinic anhydride (B1165640). This isotopically labeled compound is a valuable tool in various research applications, including proteomics, mass spectrometry calibration, and as a building block in the synthesis of labeled compounds for pharmaceutical development. This document outlines detailed experimental protocols, presents quantitative data for expected outcomes, and includes visualizations to clarify the procedural workflows.

Overview and Chemical Properties

This compound is a stable, isotopically labeled compound where the four methylene (B1212753) hydrogens of succinic anhydride are replaced with deuterium. This substitution results in a mass shift of +4, making it readily distinguishable in mass spectrometry-based analyses. The physical and chemical properties of this compound are largely similar to its non-deuterated counterpart.

| Property | Value | Reference |

| Chemical Formula | C₄D₄O₃ | |

| Molecular Weight | 104.10 g/mol | |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 118-120 °C | |

| Boiling Point | 261 °C | |

| Isotopic Purity | Typically ≥98 atom % D | |

| Chemical Purity | Typically ≥99% |

Synthesis of this compound

The synthesis of this compound is achieved through the dehydration of its corresponding deuterated carboxylic acid, succinic acid-d6 (DO₂C(CD₂)₂CO₂D). Several established methods for the dehydration of succinic acid can be adapted for this purpose. The two most common and reliable methods, using acetyl chloride and acetic anhydride as dehydrating agents, are detailed below. These protocols are adapted from well-established procedures for the synthesis of non-deuterated succinic anhydride.[2][3]

Synthesis via Dehydration using Acetyl Chloride

This method is convenient and generally provides a high yield of the product.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (or drying tube), place succinic acid-d6.

-

Reagent Addition: For each mole of succinic acid-d6, add approximately 3 moles of acetyl chloride.[2]

-

Reaction: Gently reflux the mixture on a steam bath. The reaction is complete when the succinic acid-d6 has completely dissolved, which typically takes 1.5 to 2 hours.[2]

-

Crystallization: Allow the solution to cool to room temperature undisturbed, then chill in an ice bath to induce crystallization of the this compound.

-

Isolation: Collect the crystalline product by vacuum filtration on a Büchner funnel.

-

Washing: Wash the crystals with two portions of cold diethyl ether.[2]

-

Drying: Dry the product in a vacuum desiccator.

Quantitative Data (Estimated):

| Parameter | Value | Reference (for non-deuterated) |

| Reactant Ratio | 1 mol Succinic Acid-d6 : 3 mol Acetyl Chloride | [2] |

| Reaction Time | 1.5 - 2 hours | [2] |

| Expected Yield | 93-95% | [2] |

| Melting Point | 118-119 °C | [2] |

Synthesis via Dehydration using Acetic Anhydride

This method is also highly effective and offers an alternative to using acetyl chloride.

Experimental Protocol:

-

Setup: In a round-bottom flask fitted with a reflux condenser and a drying tube, place succinic acid-d6 and acetic anhydride.

-

Reagent Ratio: Use a molar ratio of approximately 1 mole of succinic acid-d6 to 1.5-2 moles of acetic anhydride.[4]

-

Reaction: Heat the mixture gently, with occasional shaking, until a clear solution is obtained. Continue heating for an additional 30 minutes to ensure the reaction goes to completion.[3]

-

Crystallization: Cool the flask to room temperature, and then in an ice bath to crystallize the product.[3]

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of cold diethyl ether.[3]

-

Drying: Air dry the crystals or dry in a vacuum desiccator.

Quantitative Data (Estimated):

| Parameter | Value | Reference (for non-deuterated) |

| Reactant Ratio | 1 mol Succinic Acid-d6 : 1.5-2 mol Acetic Anhydride | [4] |

| Reaction Time | ~1 hour | [5] |

| Expected Yield | 80-90% | [5] |

| Melting Point | 119-120 °C | [4] |

Purification of this compound

The crude this compound obtained from the synthesis can be purified to achieve higher purity, suitable for sensitive applications.

Caption: General workflow for the purification of this compound.

Recrystallization

Recrystallization is a highly effective method for purifying the crude product.

Experimental Protocol:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot acetic anhydride (e.g., 50 g of crude product in 35 mL of acetic anhydride).[2]

-

Crystallization: Cool the hot solution in an ice bath to induce crystallization.

-

Isolation: Filter the crystals with suction.

-

Washing: Wash the crystals with two portions of cold, absolute diethyl ether.[2]

-

Drying: Dry the purified crystals, for instance, by air-drying at 40 °C or in a vacuum desiccator.[2]

Quantitative Data for Purification:

| Parameter | Value | Reference (for non-deuterated) |

| Solvent | Acetic Anhydride | [2] |

| Washing Solvent | Diethyl Ether | [2] |

| Expected Purity | >99% | |

| Melting Point of Pure Product | 119-120 °C | [2] |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The absence of signals in the proton NMR spectrum is the primary confirmation of successful deuteration. |

| ¹³C NMR | Two peaks are expected: one for the carbonyl carbons and one for the deuterated methylene carbons. The signal for the CD₂ groups will likely appear as a multiplet due to carbon-deuterium coupling. |

| FTIR Spectroscopy | The spectrum will show the characteristic C=O stretching frequencies for a cyclic anhydride (typically two bands, around 1860 cm⁻¹ and 1780 cm⁻¹). The C-H stretching bands present in the non-deuterated compound (around 2850-2960 cm⁻¹) will be absent and replaced by C-D stretching bands at a lower frequency (around 2100-2250 cm⁻¹). |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 104.10, corresponding to the molecular weight of this compound. This is a clear +4 mass shift compared to the non-deuterated analogue (M⁺ at m/z = 100.07). |

| Melting Point | The melting point should be sharp and in the range of 118-120 °C, consistent with the literature value for the pure compound. |

Safety and Handling

Succinic anhydride is a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and vapors. Store this compound in a tightly sealed container in a cool, dry place, away from moisture.

Conclusion

The synthesis of this compound from succinic acid-d6 is a straightforward process that can be reliably achieved using standard laboratory techniques. The protocols outlined in this guide, adapted from established methods for the non-deuterated compound, provide a clear pathway to obtaining high-purity this compound. Careful execution of the synthesis and purification steps, followed by thorough analytical characterization, will ensure the quality of the final product for its intended research applications.

References

An In-depth Technical Guide to the Applications of Deuterium-Labeled Succinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium-labeled succinic anhydride (B1165640), particularly succinic anhydride-d4, has emerged as a powerful tool in modern life sciences research. Its unique properties as a stable isotope labeling reagent make it invaluable for quantitative proteomics, the study of protein post-translational modifications, and drug metabolism and safety assessment. This technical guide provides a comprehensive overview of the core applications of deuterium-labeled succinic anhydride, with a focus on quantitative proteomics and its emerging role in drug development. Detailed experimental protocols, quantitative data summaries, and visual representations of key workflows and pathways are presented to enable researchers to effectively integrate this versatile reagent into their studies.

Introduction to Deuterium-Labeled Succinic Anhydride

Deuterium-labeled succinic anhydride is a chemical reagent in which one or more hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. The most commonly used variant is this compound, where the four hydrogen atoms on the succinic anhydride ring are replaced with deuterium. This isotopic substitution results in a mass shift of +4 Da compared to its light counterpart, a property that is readily detectable by mass spectrometry.[1]

The primary utility of deuterium-labeled succinic anhydride lies in its ability to covalently modify primary amines, such as the N-terminus of proteins and the epsilon-amino group of lysine (B10760008) residues.[2][3] This reaction is robust and can be performed under mild conditions, making it suitable for labeling complex biological samples. The introduction of a stable isotope tag allows for the differential labeling of two or more samples, which can then be combined and analyzed in a single mass spectrometry experiment, enabling precise and accurate relative quantification of proteins and their modifications.

Core Applications in Quantitative Proteomics

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a biological sample. Deuterium-labeled succinic anhydride is a key reagent in several quantitative proteomics workflows, primarily for determining protein succinylation stoichiometry and for isobaric peptide termini labeling.

Quantification of Protein Succinylation Stoichiometry

Protein succinylation is a post-translational modification (PTM) where a succinyl group is added to a lysine residue. This modification can significantly alter the structure and function of proteins and is implicated in various cellular processes, particularly metabolism.[4][5][6] Determining the stoichiometry of succinylation—the proportion of a specific protein that is succinylated at a given site—is crucial for understanding its biological significance.

Deuterium-labeled succinic anhydride enables the accurate quantification of succinylation stoichiometry. The workflow involves treating a protein lysate with an excess of this compound. This chemically labels all unmodified lysine residues with the heavy succinyl-d4 group, while the endogenously succinylated lysine residues remain in their light form. The ratio of the light (endogenous) to the heavy (chemically labeled) peptide signals in the mass spectrometer directly reflects the stoichiometry of succinylation at that site.[1][7]

Table 1: Mass Shifts Associated with Succinylation and Deuterium Labeling

| Modification | Chemical Formula | Monoisotopic Mass Shift (Da) |

| Succinylation (Light) | C4H4O2 | 100.0160 |

| Succinylation-d4 (Heavy) | C4D4O2 | 104.0411 |

| Mass Difference | 4.0251 |

Experimental Protocol: Quantification of Protein Succinylation Stoichiometry

This protocol is adapted from established methods for quantifying lysine succinylation stoichiometry using data-independent acquisition (DIA) mass spectrometry.[7]

1. Protein Extraction and Preparation:

- Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.

- Quantify the protein concentration of the lysate using a standard method (e.g., BCA assay).

- Denature proteins by adding urea (B33335) to a final concentration of 8 M.

- Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at a final concentration of 10 mM for 1 hour at 37°C.

- Alkylate free cysteine residues with iodoacetamide (B48618) at a final concentration of 20 mM for 30 minutes at room temperature in the dark.

2. Chemical Labeling with this compound:

- Prepare a fresh solution of 1 M this compound in a suitable organic solvent (e.g., DMSO).

- Add the this compound solution to the protein sample to a final concentration of 20 mM.

- Incubate the reaction for 1 hour at room temperature with gentle mixing.

- Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 50 mM.

3. Protein Digestion:

- Dilute the sample with a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to less than 1 M.

- Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

4. Peptide Desalting and Mass Spectrometry Analysis:

- Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

- Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a data-independent acquisition (DIA) method.

5. Data Analysis:

- Process the DIA data using a suitable software package (e.g., Spectronaut, DIA-NN).

- Identify and quantify the light (endogenously succinylated) and heavy (this compound labeled) peptide pairs.

- Calculate the succinylation stoichiometry for each identified site using the following formula:

- Stoichiometry (%) = [Intensity (Light) / (Intensity (Light) + Intensity (Heavy))] * 100

Diagram 1: Quantitative Succinylation Stoichiometry Workflow

Caption: Workflow for quantifying protein succinylation stoichiometry.

Isobaric Peptide Termini Labeling (IPTL)

Isobaric labeling strategies are widely used for multiplexed quantitative proteomics. While commercial isobaric tags are available, succinic anhydride and its deuterated counterpart can be used in a cost-effective, non-commercial isobaric labeling approach known as Isobaric Peptide Termini Labeling (IPTL).[2]

In this method, peptides from different samples are differentially labeled at their N-termini with light or heavy succinic anhydride. Subsequently, the lysine side chains are labeled with another reagent, such as formaldehyde (B43269) (light or heavy), through reductive amination. This creates isobaric peptide pairs that have the same precursor mass but produce different reporter ions upon fragmentation in the mass spectrometer, allowing for relative quantification.

Application in Drug Metabolism and Safety Assessment

The use of deuterium-labeled compounds is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies.[8] Deuterium-labeled succinic anhydride can be a valuable tool in this area, particularly for identifying and characterizing drug-protein adducts.

Identification of Drug-Protein Adducts

Many drugs or their reactive metabolites can covalently bind to proteins, forming drug-protein adducts. These adducts can lead to adverse drug reactions, including immunotoxicity and organ damage. Identifying the protein targets of reactive metabolites is crucial for assessing the safety of drug candidates.

Deuterium-labeled succinic anhydride can be used in a differential labeling strategy to identify drug-protein adducts. In this workflow, a control sample (untreated) and a drug-treated sample are both labeled with this compound to block all available lysine residues. The samples are then combined and analyzed by mass spectrometry. Peptides that are modified by the drug will not be labeled with this compound and will therefore exhibit a different mass and fragmentation pattern compared to the control, allowing for their identification.

Experimental Protocol: Identification of Drug-Protein Adducts

This protocol provides a general workflow for the identification of drug-protein adducts using a differential labeling approach with this compound.

1. Sample Preparation:

- Treat cells or an in vitro system (e.g., liver microsomes) with the drug of interest. Prepare a control sample without the drug.

- Isolate the proteins from both samples.

2. Lysine Blocking with this compound:

- Denature, reduce, and alkylate the proteins from both the control and drug-treated samples as described in the proteomics protocol.

- Label all available lysine residues in both samples with this compound.

3. Sample Combination and Digestion:

- Combine equal amounts of protein from the control and drug-treated samples.

- Digest the combined protein mixture with trypsin.

4. Enrichment and Mass Spectrometry Analysis:

- Enrich for modified peptides if necessary (e.g., using affinity chromatography for the drug or a drug-related tag).

- Analyze the peptide mixture by LC-MS/MS.

5. Data Analysis:

- Search the mass spectrometry data for peptides that are present in the drug-treated sample but absent or significantly reduced in the control sample.

- Characterize the mass shift of the identified peptides to confirm the presence of the drug adduct.

Diagram 2: Workflow for Drug-Protein Adduct Identification

Caption: Workflow for identifying drug-protein adducts.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of deuterium-labeled succinic anhydride in proteomics.

Table 2: Reported Succinylation Stoichiometry in E. coli

| Protein | Site | Stoichiometry (%) | Cellular Process | Reference |

| Isocitrate dehydrogenase | K114 | ~5 | TCA Cycle | [1] |

| Malate dehydrogenase | K128 | ~2 | TCA Cycle | [9] |

| Aconitate hydratase 2 | K572 | ~8 | TCA Cycle | [9] |

| ATP synthase subunit alpha | K201 | ~1 | Oxidative Phosphorylation | [9] |

Note: Stoichiometry values can vary significantly depending on cellular conditions and the specific experimental workflow used.

Table 3: Labeling Efficiency of Succinic Anhydride

| Parameter | Value | Conditions | Reference |

| Labeling Efficiency | >95% | On purified proteins | [10] |

| Specificity | High for primary amines | pH > 7 | [2] |

Signaling Pathway Visualization: Regulation of the TCA Cycle by Succinylation

Protein succinylation plays a significant role in regulating central metabolism, particularly the tricarboxylic acid (TCA) cycle. Several enzymes in the TCA cycle are known to be succinylated, and this modification can alter their activity, thereby modulating metabolic flux.[4][5][11] The following diagram illustrates the key regulatory points of the TCA cycle influenced by protein succinylation.

Diagram 3: Regulation of the TCA Cycle by Protein Succinylation

Caption: Succinylation regulates key enzymes in the TCA cycle.

Conclusion

Deuterium-labeled succinic anhydride is a versatile and powerful reagent with significant applications in quantitative proteomics and drug development. Its ability to introduce a stable isotope label with high efficiency and specificity makes it an indispensable tool for researchers seeking to quantify protein expression, investigate post-translational modifications, and assess the safety of new drug candidates. The experimental protocols and workflows presented in this guide provide a solid foundation for the successful implementation of this technology in a variety of research settings. As mass spectrometry technologies continue to advance, the applications of deuterium-labeled succinic anhydride are expected to expand further, providing deeper insights into complex biological systems.

References

- 1. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry [jove.com]

- 2. Isobaric peptide termini labeling utilizing site-specific N-terminal succinylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of d-labeled and unlabeled ethyl succinic anhydrides and application to quantitative analysis of peptides by isotope differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Succinylation links metabolism to protein functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Protein succinylation: regulating metabolism and beyond [frontiersin.org]

- 6. Protein Succinylation: A Key Post-Translational Modification - MetwareBio [metwarebio.com]

- 7. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Lysine succinylation is a frequently occurring modification in prokaryotes and eukaryotes and extensively overlaps with acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.physiology.org [journals.physiology.org]

Succinic anhydride-d4 CAS number and molecular weight

For researchers, scientists, and professionals in drug development, understanding the properties and applications of isotopically labeled compounds is paramount for innovative research. This technical guide provides a comprehensive overview of Succinic Anhydride-d4, a deuterated analog of succinic anhydride (B1165640), detailing its chemical properties, synthesis, and significant applications in proteomics and as a linker in drug conjugates.

Core Properties of this compound

This compound (also known as succinic-2,2,3,3-d4 anhydride) is a stable, isotopically labeled compound valuable as a reagent in chemical synthesis and mass spectrometry-based applications. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, making it an excellent tool for quantitative analysis and as an internal standard.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below, alongside those of its unlabeled counterpart for comparison.

| Property | This compound | Succinic Anhydride (unlabeled) |

| CAS Number | 14341-87-7[1] | 108-30-5[1][2][3] |

| Molecular Formula | C₄D₄O₃[1][2] | C₄H₄O₃[3] |

| Molecular Weight | 104.10 g/mol [1][2][4] | 100.07 g/mol [3] |

| Appearance | White to off-white solid[1] | Colorless needles or white crystalline solid[5] |

| Melting Point | 118-120 °C[1] | 118-120 °C[3] |

| Boiling Point | 261 °C[1] | 261 °C[3] |

| Solubility | Slightly soluble in DMSO and Methanol[1] | Soluble in ethanol, chloroform, and carbon tetrachloride[5] |

| Isotopic Purity | Typically ≥98 atom % D[4] | Not Applicable |

Synthesis of this compound

The synthesis of this compound generally mirrors the established methods for its unlabeled form, with the crucial difference being the use of a deuterated precursor, typically succinic acid-d4. The most common laboratory-scale synthesis involves the dehydration of succinic acid-d4.

Experimental Protocol: Dehydration of Succinic Acid-d4

This protocol is adapted from standard organic synthesis procedures for succinic anhydride.

Materials:

-

Succinic acid-d4

-

Acetyl chloride or Acetic anhydride

-

Anhydrous ether

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle or steam bath

-

Büchner funnel and flask

-

Vacuum desiccator

Procedure:

-

In a round-bottomed flask fitted with a reflux condenser, combine succinic acid-d4 (1 mole equivalent) with an excess of a dehydrating agent such as acetyl chloride (3 mole equivalents).

-

Gently reflux the mixture using a heating mantle or steam bath. The reaction is typically complete when the succinic acid-d4 has completely dissolved, which may take one to two hours.

-

Allow the solution to cool to room temperature, during which this compound will begin to crystallize.

-

To maximize crystal formation, further cool the flask in an ice bath.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with two portions of cold, anhydrous ether to remove any residual acetic acid and unreacted acetyl chloride.

-

Dry the purified this compound crystals in a vacuum desiccator.

Applications in Quantitative Proteomics

A significant application of this compound is in quantitative proteomics, specifically in a method known as isobaric peptide termini labeling (IPTL). In this technique, the differential isotopic labeling of peptides allows for the accurate quantification of proteins from different samples within a single mass spectrometry experiment.

Experimental Protocol: Isobaric Peptide Termini Labeling (IPTL)

The following protocol outlines the use of succinic anhydride (light version) and this compound (heavy version) for N-terminal peptide labeling.

Materials:

-

Protein digest (containing peptides)

-

Succinic anhydride (for the 'light' sample)

-

This compound (for the 'heavy' sample)

-

Dimethylation reagents (for lysine (B10760008) residue labeling)

-

Reaction buffer (e.g., triethylammonium (B8662869) bicarbonate)

-

Quenching reagent (e.g., hydroxylamine)

-

C18 desalting column

-

Mass spectrometer

Procedure:

-

Sample Preparation: Aliquot equal amounts of the peptide digests from the two samples to be compared into separate tubes.

-

N-terminal Labeling:

-

To one sample ('light'), add a solution of succinic anhydride in a suitable organic solvent.

-

To the other sample ('heavy'), add a solution of this compound.

-

Allow the reaction to proceed for 15-30 minutes at room temperature to selectively modify the N-termini of the peptides.

-

-

Lysine Labeling: Following the N-terminal modification, perform a dimethylation reaction to label the primary amine of lysine residues. This step ensures that only the N-termini carry the succinyl label.

-

Sample Combination: After quenching the labeling reactions, the 'light' and 'heavy' labeled samples are combined into a single sample.

-

Purification: The combined peptide mixture is purified and concentrated using a C18 desalting column.

-

Mass Spectrometry Analysis: The labeled peptides are analyzed by LC-MS/MS. The relative abundance of the 'light' and 'heavy' forms of each peptide is determined by comparing the intensities of the corresponding isotopic peaks in the mass spectra, allowing for the quantification of the parent proteins.

Role in Drug Development: ADC Linkers

Succinic anhydride and its derivatives serve as non-cleavable linkers in the construction of Antibody-Drug Conjugates (ADCs). An ADC consists of a monoclonal antibody chemically linked to a cytotoxic drug. The linker plays a critical role in the stability and efficacy of the ADC.

Succinic anhydride can react with nucleophilic groups (such as amines or hydroxyls) on a targeting protein or antibody to attach a drug molecule. The use of this compound in this context can be advantageous for pharmacokinetic studies, allowing for the differentiation and tracking of the ADC in biological systems using mass spectrometry.

The reaction involves the opening of the anhydride ring by a nucleophile on the antibody, forming a stable amide or ester bond and tethering the drug.

Visualizing Workflows and Pathways

To further elucidate the concepts described, the following diagrams have been generated using the DOT language.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for quantitative proteomics using IPTL.

Caption: General reaction of succinic anhydride with a primary amine.

References

- 1. SUCCINIC-D4 ANHYDRIDE CAS#: 14341-86-7 [amp.chemicalbook.com]

- 2. Succinic anhydride (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Succinic anhydride | CAS#:108-30-5 | Chemsrc [chemsrc.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safety and Handling of Succinic Anhydride-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols, handling procedures, and essential data for Succinic anhydride-d4. Designed for laboratory and drug development environments, this document synthesizes critical information to ensure safe and effective use.

Chemical Identification and Physical Properties

This compound is the deuterated form of Succinic anhydride (B1165640).[1] It is a colorless, crystalline solid.[2][3] While its primary application is often as a non-cleavable ADC linker in drug development or as a tracer and internal standard for quantitative analysis, its physical and chemical properties are largely comparable to its non-deuterated counterpart.[1][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₄D₄O₃[5][6] |

| Molecular Weight | 104.10 g/mol [6] |

| CAS Number (Labeled) | 14341-86-7[5][6] |

| CAS Number (Unlabeled) | 108-30-5[5][6] |

| Appearance | Colorless or light-colored needles or flakes[3][7] |

| Melting Point | 118-120 °C |

| Boiling Point | 261 °C[8] |

| Density | 1.23 g/cm³[8] |

| Solubility | Very slightly soluble in water; soluble in alcohol and chloroform[7] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance.[7] It is harmful if swallowed and causes severe skin burns and eye damage.[5][6][9] It may also cause respiratory irritation, allergic skin reactions, and asthma-like symptoms if inhaled.[5][9][10]

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[9]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[9][10]

-

H335: May cause respiratory irritation.[10]

Table 2: Toxicological Data

| Test | Species | Route | Value |

|---|---|---|---|

| LD50 | Rat | Oral | 1510 mg/kg[7][8] |

| LC50 (96h) | Danio rerio (zebra fish) | - | > 100 mg/l[9] |

| EC50 (48h) | Daphnia magna (Water flea) | - | > 102 mg/l[9] |

| ErC50 (72h) | Pseudokirchneriella subcapitata (green algae) | - | > 100 mg/l[9] |

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure risks.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Always use in a well-ventilated area to prevent the concentration of dust or vapors.[7][10]

-

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.

-

Eye Protection: Wear chemical safety goggles and a face shield.[7][9] Contact lenses should not be worn as they can absorb and concentrate irritants.[7]

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.[7][9][10] Immediately remove and launder any contaminated clothing before reuse.[7][9]

-

Respiratory Protection: In case of inadequate ventilation or when dust is generated, wear a suitable respirator.[9][10]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SUCCINIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Succinic anhydride | TargetMol [targetmol.com]

- 5. Succinic anhydride (Dâ, 98%) - Cambridge Isotope LaboratoriesDLM-833-5 [isotope.com]

- 6. Succinic anhydride (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Commercial Suppliers and Technical Guide for Succinic Anhydride-d4

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, Succinic anhydride-d4 (C₄D₄O₃) serves as a critical reagent. Its applications span from a tracer in metabolic studies and an internal standard for quantitative analysis to a labeling agent in proteomics and a component in the synthesis of deuterated pharmaceuticals. This technical guide provides an in-depth overview of its commercial availability, key properties, and relevant experimental applications.

Commercial Availability and Properties

Several reputable chemical suppliers offer this compound. The products are generally characterized by high isotopic and chemical purity, ensuring reliability in sensitive research applications. Below is a comparative summary of the quantitative data provided by key suppliers.

| Property | Sigma-Aldrich | C/D/N Isotopes | Cambridge Isotope Laboratories[1] | Simson Pharma Limited | MedchemExpress |

| Product Number | 293741 | D-2415 | DLM-833 | - | HY-79369S |

| Isotopic Enrichment | 98 atom % D | 98 atom % D[2] | 98%[1] | - | - |

| Chemical Purity | 99% (CP) | - | 98%[1] | High quality | - |

| CAS Number | 14341-86-7 | 14341-86-7[2] | 14341-86-7[1] | 14341-86-7[1] | - |

| Molecular Weight | 104.10 | 104.10[2] | 104.10[1] | 104.10 | - |

| Form | Solid | - | Individual[1] | White Solid | - |

| Melting Point (°C) | 118-120 | - | - | - | - |

| Boiling Point (°C) | 261 | - | - | - | - |

| Storage | - | Store under recommended conditions | Store at room temperature away from light and moisture[1] | 2-8°C Refrigerator, Under Inert Atmosphere | - |

Experimental Applications and Protocols

This compound is a versatile tool in various research domains. Its primary applications include its use as a labeling agent for proteins and peptides in proteomics and as a tracer in metabolic studies.

Protein and Peptide Labeling for Mass Spectrometry

Succinic anhydride (B1165640) reacts with primary amino groups, such as the N-terminus of peptides and the ε-amino group of lysine (B10760008) residues. This property is exploited in quantitative proteomics. The deuterated form (d4) allows for the introduction of a stable isotope label, creating a mass shift of +4 Da, which can be readily detected by mass spectrometry.

Key Experimental Methodology: N-terminal and Lysine Labeling

A common protocol involves the chemical modification of peptides to facilitate their identification and quantification.

-

Protein Digestion: The protein sample of interest is first digested, typically with trypsin, to generate a complex mixture of peptides.

-

Succinylation Reaction: The peptide mixture is then reacted with this compound. The reaction is usually carried out in a buffered solution at a slightly alkaline pH to ensure the deprotonation of the amino groups, enhancing their nucleophilicity. This step blocks the primary amines at the N-terminus and on lysine side chains. The modification with succinic anhydride introduces a carboxyl group, which can alter the charge state and chromatographic behavior of the peptides.

-

Sample Cleanup: After the labeling reaction, the sample is purified to remove excess reagent and byproducts. This is often achieved using solid-phase extraction (SPE) with C18 cartridges.

-

LC-MS/MS Analysis: The labeled peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass shift introduced by the d4-label allows for the differentiation and relative or absolute quantification of peptides from different samples.

This labeling strategy can be used to distinguish between different protein states or to quantify protein expression levels between different biological samples.

Signaling Pathways Involving Succinate (B1194679)

Upon hydrolysis, this compound yields deuterated succinic acid. Succinate, an intermediate of the tricarboxylic acid (TCA) cycle, has emerged as a crucial signaling molecule, particularly in the context of inflammation and cancer metabolism.[3] The accumulation of succinate can lead to significant downstream cellular effects.

One of the key signaling roles of succinate is its ability to inhibit prolyl hydroxylase (PHD) enzymes.[3][4] This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that plays a central role in the cellular response to hypoxia and inflammation.[3][4]

Caption: Succinate-mediated stabilization of HIF-1α.

Another important signaling function of succinate is mediated through its specific G-protein coupled receptor, SUCNR1 (also known as GPR91).[4] Activation of SUCNR1 by extracellular succinate can trigger various downstream signaling cascades, including the activation of phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) pathway, particularly ERK1/2.[4]

References

- 1. Succinic anhydride (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. SUCCINIC-D4 ANHYDRIDE CAS#: 14341-86-7 [amp.chemicalbook.com]

- 3. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]

- 4. mdpi.com [mdpi.com]

A Technical Guide to the Stability and Storage of Succinic Anhydride-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for succinic anhydride-d4. Understanding the chemical stability of this isotopically labeled compound is critical for its effective use in research and development, particularly in applications such as proteomics, metabolomics, and as a tracer or internal standard in quantitative analyses.[1] This document outlines the principal degradation pathways, summarizes key stability data, and provides detailed protocols for handling, storage, and stability assessment.

Core Concepts: Understanding the Stability of this compound

This compound, the deuterated form of succinic anhydride (B1165640), is a colorless, crystalline solid.[2] Its stability is primarily dictated by its susceptibility to hydrolysis. Like its non-deuterated counterpart, this compound is sensitive to moisture and will readily hydrolyze to form succinic acid-d4.[2] This reaction is the primary degradation pathway and a critical consideration for storage and handling.

The kinetic isotope effect of deuterium (B1214612) substitution on the hydrolysis rate is generally expected to be minimal; therefore, the stability data for unlabeled succinic anhydride serves as a reliable proxy for the deuterated compound.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, proper storage is paramount. The following conditions are recommended based on supplier data sheets and the known chemical properties of the compound.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature | This compound is thermally stable at ambient temperatures. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Minimizes contact with atmospheric moisture. |

| Light | Protect from light | While not highly photoreactive, protection from light is a general best practice for chemical reagents. |

| Moisture | Keep in a tightly sealed container in a dry place.[3] | Prevents hydrolysis, the primary degradation pathway. |

For long-term storage, it is advisable to store the compound in a desiccator to further minimize exposure to humidity.

Quantitative Stability Data

The primary degradation reaction for this compound is its hydrolysis to succinic acid-d4. The rate of this reaction is influenced by factors such as water availability, temperature, and pH.

Table 1: Hydrolysis of Succinic Anhydride in Aqueous Solution

| Condition | Half-life (t½) | Comments |

| Neutral solution (pH ≈ 7), 25°C | 4.3 minutes[4] | Demonstrates rapid hydrolysis in the presence of water. |

| Acidic solution (pH < 2) | Slower hydrolysis rate | The reaction is catalyzed by both acid and base. A minimum rate is observed at approximately pH 2. |

| Alkaline solution (pH > 7) | Faster hydrolysis rate | Hydroxide ions act as a catalyst for the hydrolysis reaction. |

Note: The data presented is for unlabeled succinic anhydride and is considered a close approximation for this compound.

Experimental Protocols

Protocol for Stability Testing of Solid this compound

This protocol is designed to assess the stability of this compound under various environmental conditions, following general guidelines for stability testing of active pharmaceutical ingredients (APIs).

Objective: To evaluate the impact of temperature and humidity on the purity of solid this compound over time.

Materials:

-

This compound

-

Controlled environment chambers (e.g., 25°C/60% RH, 40°C/75% RH)

-

Inert gas (Argon or Nitrogen)

-

Appropriate analytical instrumentation (e.g., GC-MS or HPLC-UV/MS)

-

Glass vials with airtight seals

Methodology:

-

Sample Preparation: Aliquot approximately 10 mg of this compound into pre-weighed glass vials.

-

Initial Analysis (T=0): Analyze a subset of the samples to determine the initial purity and confirm the absence of succinic acid-d4.

-

Storage: Place the vials in controlled environment chambers under the following conditions:

-

25°C / 60% Relative Humidity (RH)

-

40°C / 75% Relative Humidity (RH) - Accelerated condition

-

-

Time Points: Withdraw samples for analysis at predetermined time points (e.g., 1, 3, 6, and 12 months for long-term testing; 1, 2, and 3 months for accelerated testing).

-

Analysis: At each time point, analyze the samples for purity and the presence of the primary degradant, succinic acid-d4, using a validated analytical method (see Section 4.2).

-

Data Evaluation: Compare the purity results at each time point to the initial analysis. A significant change is typically defined as a failure to meet the established purity specification.

Analytical Method for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the quantitative analysis of this compound and its hydrolysis product.

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Capillary column suitable for polar analysis (e.g., DB-5ms or equivalent)

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program:

-

Initial Temperature: 60°C, hold for 1 minute

-

Ramp: 10°C/minute to 250°C

-

Hold at 250°C for 5 minutes

-

-

Carrier Gas: Helium

-

Detector Temperature: 280°C

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve in a suitable dry solvent (e.g., anhydrous acetone (B3395972) or dichloromethane).

-

Inject a known volume into the GC.

Quantification:

-

The purity of this compound and the amount of succinic acid-d4 can be determined by comparing the peak areas to a calibration curve prepared with certified reference standards.

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

Caption: Hydrolysis pathway of this compound.

Caption: Workflow for a solid-state stability study.

Caption: Decision tree for appropriate storage conditions.

References

An In-Depth Technical Guide on the Core Reaction Mechanism of Succinic Anhydride with Amines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the fundamental reaction mechanism between succinic anhydride (B1165640) and amines. This reaction is of significant interest in drug development and bioconjugation, where it is frequently used to introduce carboxylic acid functionalities, create linkers for antibody-drug conjugates (ADCs), or modify protein surfaces.

Core Reaction Mechanism: Acyl Nucleophilic Substitution

The reaction of succinic anhydride, a cyclic acid anhydride, with an amine is a classic example of nucleophilic acyl substitution. The process is generally fast and efficient at or near room temperature.[1][2] It results in the ring-opening of the anhydride to form a succinamic acid, which is a molecule containing both an amide and a carboxylic acid functional group.

The mechanism proceeds in two main steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the succinic anhydride. This initial attack is the rate-determining step.[3][4] This leads to the formation of a transient, unstable tetrahedral intermediate.[1][3][4][5][6]

-

Ring Opening and Proton Transfer: The tetrahedral intermediate collapses. The bond between the carbonyl carbon and the ring oxygen breaks, leading to the opening of the five-membered ring. This results in the formation of a carboxylate and a protonated amide. A subsequent rapid proton transfer from the amide nitrogen to the carboxylate oxygen yields the final, stable succinamic acid product.[1][6]

The overall reaction is highly favorable and generally stops at the succinamic acid stage under standard conditions because the resulting amide and carboxylate groups are significantly less reactive than the starting anhydride.[5] Further reaction to form a succinimide (B58015) by intramolecular cyclization requires harsh conditions, such as high heat, to dehydrate the intermediate acid.[5][6]

References

- 1. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization | MDPI [mdpi.com]

Methodological & Application

Succinic Anhydride-d4 Derivatization for Enhanced GC-MS Analysis of Amines and Phenols

Application Note

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the derivatization of primary and secondary amines, as well as phenolic compounds, using succinic anhydride-d4 followed by gas chromatography-mass spectrometry (GC-MS) analysis. This method introduces a stable, deuterated succinyl group, increasing the molecular weight and improving the chromatographic properties of the analytes, making it a valuable tool for metabolomics, clinical chemistry, and pharmaceutical research.

Introduction

Gas chromatography-mass spectrometry is a powerful technique for the separation and quantification of a wide range of volatile and semi-volatile compounds. However, many biologically relevant molecules, such as biogenic amines and phenols, are often non-volatile and exhibit poor chromatographic behavior due to their polar functional groups. Chemical derivatization is a crucial step to enhance their volatility, improve peak shape, and increase sensitivity.

Acylation with anhydrides is a common derivatization strategy.[1] Succinic anhydride (B1165640) reacts with primary and secondary amines, and phenols to form stable amide and ester derivatives, respectively. The use of a deuterated reagent, this compound, offers the advantage of a distinct mass shift in the resulting derivatives, facilitating their identification and quantification, especially when using mass spectrometry. This stable isotope labeling approach can also be utilized for isotope dilution mass spectrometry, a gold standard for quantitative analysis.

This protocol is particularly relevant for the analysis of biogenic amines, which are important biomarkers for various physiological and pathological conditions.[2]

Experimental Protocols

I. Materials and Reagents

-

This compound (98% isotopic purity)

-

Pyridine (B92270) (anhydrous)

-

Acetonitrile (anhydrous, GC grade)

-

Ethyl acetate (B1210297) (GC grade)

-

Nitrogen gas (high purity)

-

Internal Standard (e.g., a deuterated analog of the analyte of interest not derivatized with this compound, or a structurally similar compound)

-

Analytes of interest (e.g., biogenic amines, phenolic compounds)

-

Standard laboratory glassware (vials, pipettes, etc.)

II. Sample Preparation

Biological samples (e.g., plasma, urine, tissue homogenates) should be extracted using a suitable protein precipitation and/or liquid-liquid extraction method to isolate the analytes of interest. The final extract should be evaporated to dryness under a gentle stream of nitrogen before proceeding with derivatization.

III. Derivatization Protocol

This protocol is adapted from general acylation procedures for GC-MS analysis.[3]

-

To the dried sample extract or a known amount of standard, add 50 µL of a 10 mg/mL solution of this compound in anhydrous acetonitrile.

-

Add 10 µL of anhydrous pyridine as a catalyst.

-

Vortex the mixture for 30 seconds.

-

Heat the vial at 70°C for 30 minutes in a heating block or oven.

-

After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the dried derivative in 100 µL of ethyl acetate for GC-MS analysis.

IV. GC-MS Analysis

The following are general GC-MS parameters that may require optimization for specific analytes and instrumentation.

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Injection Volume: 1 µL (splitless mode)

-

Inlet Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 200°C

-

Ramp 2: 20°C/min to 300°C, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for targeted quantification.

Data Presentation

The this compound derivatization method allows for sensitive detection and quantification of biogenic amines. The following table summarizes representative quantitative data for selected biogenic amines derivatized with a similar acylation reagent, pentafluoropropionic anhydride, as a reference for expected performance.[4]

| Analyte | Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) |

| Putrescine | 7.94 | 0.05 | 0.17 |

| Cadaverine | 8.52 | 0.08 | 0.27 |

| Histamine | 10.93 | 1.67 | 5.57 |

| Tyramine | 12.59 | 0.12 | 0.40 |

| Spermidine | 11.42 | 0.22 | 0.73 |

Note: Retention times and detection limits are instrument and method-dependent and should be determined experimentally.

Application to Metabolic Pathway Analysis: Polyamine Metabolism

The derivatization of biogenic amines is crucial for studying their roles in various metabolic pathways. Polyamines such as putrescine, spermidine, and spermine (B22157) are key regulators of cell growth and proliferation.[5][6] The this compound derivatization method can be applied to quantify these polyamines and investigate the activity of the polyamine metabolic pathway.

Conclusion

The this compound derivatization protocol offers a robust and sensitive method for the GC-MS analysis of primary and secondary amines and phenolic compounds. The use of a deuterated reagent enhances the reliability of identification and quantification. This methodology is broadly applicable in various research fields, including metabolomics, drug development, and clinical diagnostics, enabling the precise measurement of key biological molecules.

References

- 1. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. elibrary.almaata.ac.id [elibrary.almaata.ac.id]

- 3. researchgate.net [researchgate.net]

- 4. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature [mdpi.com]

- 5. Polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for Stable Isotope Labeling with Succinic Anhydride-d4 in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in mass spectrometry-based proteomics for the accurate quantification of proteins and their post-translational modifications (PTMs). This application note describes the use of succinic anhydride-d4, a deuterium-labeled reagent, for the chemical labeling of primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) in proteins and peptides. This method is particularly useful for quantifying protein succinylation stoichiometry and can be integrated into various quantitative proteomic workflows.

Succinylation is a recently discovered PTM that, like acetylation, can modulate protein function by altering the charge and structure of the modified lysine residue. The use of this compound allows for the differentiation and relative quantification of endogenously succinylated peptides from their unmodified counterparts, which are synthetically labeled with the heavy isotope reagent. This approach, often coupled with data-independent acquisition (DIA) mass spectrometry, provides a robust and accurate means to measure the stoichiometry of lysine succinylation across the proteome.[1][2][3]

The workflow involves the in vitro chemical labeling of unmodified lysine residues with this compound, followed by enzymatic digestion of the protein sample. The resulting peptide mixture, containing both the "light" (endogenously modified) and "heavy" (chemically labeled) forms, is then analyzed by liquid chromatography-mass spectrometry (LC-MS). The relative abundance of the light and heavy isotopic forms of a given peptide is determined by comparing their respective signal intensities, allowing for the calculation of site-specific succinylation occupancy.

Principle of the Method

The core principle of this quantitative method lies in the differential isotopic labeling of lysine residues. Succinic anhydride (B1165640) reacts with primary amines to form a succinyl group. In a typical experiment to determine succinylation stoichiometry, the protein sample is treated with this compound. This reaction specifically labels the unmodified lysine residues and the N-terminus of the protein with a heavy succinyl group. The endogenously succinylated lysine residues remain in their "light" form.

Following labeling, the protein is digested, typically with an endoproteinase like Trypsin or Glu-C. The resulting peptides are then analyzed by LC-MS/MS. For a given lysine-containing peptide, two distinct isotopic envelopes will be observed in the mass spectrum: one corresponding to the endogenously succinylated peptide (light) and another corresponding to the peptide labeled with this compound (heavy). The ratio of the intensities of these two peptide forms allows for the calculation of the stoichiometry of succinylation at that specific lysine site.

Chemical Reaction

The reaction of this compound with a primary amine on a protein (e.g., the ε-amino group of a lysine residue) is a nucleophilic acyl substitution. The amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of a stable amide bond. This introduces a deuterated succinyl group onto the protein.

Caption: Chemical reaction of this compound with a primary amine on a protein.

Experimental Protocols

This section provides a detailed protocol for the quantification of lysine succinylation stoichiometry using this compound labeling followed by DIA mass spectrometry.

Materials and Reagents

-

This compound (isotopic purity >98%)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ammonium (B1175870) Bicarbonate (NH4HCO3)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Iodoacetamide (IAA)

-

Endoproteinase Glu-C or Trypsin

-

Formic Acid (FA)

-

Acetonitrile (ACN)

-

Ultrapure water

-

pH paper or pH meter

-

Vortex mixer

-

Thermomixer or incubator

-

Centrifuge

-

Reversed-phase C18 solid-phase extraction (SPE) cartridges

-

LC-MS/MS system capable of DIA

Protocol: Quantification of Protein Succinylation Stoichiometry

This protocol is adapted from established methods for measuring site-specific lysine acylation.[1][3]

1. Protein Extraction and Denaturation

a. Lyse cells or tissues using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. b. Quantify the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). c. Take a desired amount of protein (e.g., 1 mg) and precipitate it using a method like acetone (B3395972) precipitation to remove interfering substances. d. Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea in 100 mM ammonium bicarbonate, pH 8.0).

2. Reduction and Alkylation

a. Add TCEP to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds. b. Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues. c. Quench the alkylation reaction by adding TCEP to a final concentration of 10 mM.

3. This compound Labeling

a. Prepare a 5 M stock solution of this compound by dissolving the powder in anhydrous DMSO immediately before use.[1] b. Add the this compound solution to the protein sample. The final concentration of the labeling reagent may need to be optimized, but a starting point is to add it in a significant molar excess to the estimated number of lysine residues. c. Incubate the reaction at room temperature for 1 hour with gentle mixing. Monitor the pH and maintain it around 8.0 by adding small aliquots of a base (e.g., 1 M NaOH) as needed, as the reaction produces succinic acid which will lower the pH. d. Repeat the addition of this compound two more times for a total of three additions to ensure complete labeling of all available primary amines.

4. Sample Cleanup and Buffer Exchange

a. After the labeling reaction, dilute the sample with 100 mM ammonium bicarbonate (pH 8.0) to reduce the urea concentration to less than 2 M. b. Perform a buffer exchange using a 3 kDa molecular weight cutoff spin filter to remove excess reagents and urea.

5. Enzymatic Digestion

a. Resuspend the labeled protein in a digestion buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0). b. Add endoproteinase Glu-C or Trypsin at an enzyme-to-protein ratio of 1:50 (w/w). c. Incubate overnight at 37°C.

6. Peptide Desalting

a. Acidify the peptide solution with formic acid to a final concentration of 0.1%. b. Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions. c. Elute the peptides and dry them in a vacuum centrifuge.

7. LC-MS/MS Analysis (Data-Independent Acquisition)

a. Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water). b. Analyze the peptide mixture by LC-MS/MS using a DIA method. The specific parameters for the LC gradient and the DIA windows will need to be optimized for the instrument being used. A common approach is to use variable precursor window widths.[1]

Data Analysis

-

Spectral Library Generation: A project-specific spectral library can be generated from data-dependent acquisition (DDA) runs of a pooled sample.

-

DIA Data Processing: Process the DIA data using software capable of targeted data extraction from DIA files, such as Skyline, Spectronaut, or DIA-NN.

-

Peptide Identification and Quantification: Search the data against a protein database, specifying the modifications: endogenous succinylation on lysine (light) and succinylation-d4 on lysine (heavy).

-

Stoichiometry Calculation: The stoichiometry of succinylation for a specific lysine site is calculated as the ratio of the peak area of the endogenously succinylated (light) peptide to the sum of the peak areas of the light and the this compound labeled (heavy) peptides.

Stoichiometry (%) = [Peak Area (Light) / (Peak Area (Light) + Peak Area (Heavy))] x 100

Data Presentation

Quantitative data from such experiments should be presented in a clear, tabular format to facilitate comparison between different conditions or samples. The table below is an illustrative example of how to present succinylation stoichiometry data for a set of identified proteins.

| Protein ID | Gene Name | Peptide Sequence | Lysine Position | % Stoichiometry (Condition A) | % Stoichiometry (Condition B) | Fold Change (B/A) |

| P02768 | ALB | FQNALLVR | 199 | 1.2 | 5.8 | 4.8 |

| P62258 | ACTG1 | TALVPIEHGSK | 326 | 0.5 | 0.6 | 1.2 |

| P08670 | VIM | LNDRFASYIEK | 123 | 2.5 | 10.1 | 4.0 |

| P60709 | ACTB | SYELPDGQVITIGNER | 215 | 0.8 | 3.2 | 4.0 |

| P10809 | HSP90AB1 | IRELISNSSDALDK | 381 | 3.1 | 1.5 | 0.5 |

Visualizations

Experimental Workflow

The overall experimental workflow for determining protein succinylation stoichiometry using this compound labeling is depicted below.

Caption: Workflow for succinylation stoichiometry analysis using this compound.